2-(3,4-dimethoxyphenyl)-N-(3-iodophenyl)acetamide

Catalog No.
S6398609
CAS No.
M.F
C16H16INO3
M. Wt
397.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-dimethoxyphenyl)-N-(3-iodophenyl)acetamide

Product Name

2-(3,4-dimethoxyphenyl)-N-(3-iodophenyl)acetamide

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3-iodophenyl)acetamide

Molecular Formula

C16H16INO3

Molecular Weight

397.21 g/mol

InChI

InChI=1S/C16H16INO3/c1-20-14-7-6-11(8-15(14)21-2)9-16(19)18-13-5-3-4-12(17)10-13/h3-8,10H,9H2,1-2H3,(H,18,19)

InChI Key

FODRONCWOAXTDC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)I)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)I)OC

The exact mass of the compound 2-(3,4-dimethoxyphenyl)-N-(3-iodophenyl)acetamide is 397.01749 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

This compound is an amide resulting from the condensation of 2-(3,4-dimethoxyphenyl)acetic acid and 3-iodophenyl amine. No information is currently available on its origin or significance in scientific research [].


Molecular Structure Analysis

The key features of the molecule include:

  • Amide bond: The molecule has a central amide (C=O-NH) linkage between the 2-(3,4-dimethoxyphenyl)acetyl group and the 3-iodophenyl moiety []. Amide bonds are prevalent in biological molecules like proteins and play a crucial role in their structure and function.
  • Aromatic rings: The molecule possesses two aromatic rings: a 3,4-dimethoxyphenyl group and a 3-iodophenyl group. Aromatic rings are stable cyclic structures with delocalized electrons, making them important building blocks in various drugs and functional molecules.
  • Methoxy groups: The presence of two methoxy groups (OCH3) on the 3,4 positions of the phenyl ring introduces electron-donating character. This can influence the molecule's reactivity and potential interactions with other molecules.
  • Iodine atom: The iodine atom (I) on the 3rd position of the other phenyl ring adds a bulky and electron-withdrawing group to the molecule. This can affect its solubility and interactions with other molecules.

Chemical Reactions Analysis

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to regenerate the corresponding carboxylic acid and amine.

Reaction 1: Hydrolysis of the amide

2-(3,4-dimethoxyphenyl)-N-(3-iodophenyl)acetamide + H2O -> 2-(3,4-dimethoxyphenyl)acetic acid + 3-iodophenyl amine
  • Substitution reactions: The iodine atom on the phenyl ring might be susceptible to nucleophilic substitution reactions with appropriate nucleophiles under specific conditions.

Physical And Chemical Properties Analysis

No data is currently available on the specific physical and chemical properties of 2-(3,4-dimethoxyphenyl)-N-(3-iodophenyl)acetamide, such as melting point, boiling point, solubility, etc.

  • Amide functionality: Amides generally have low toxicity.
  • Aromatic rings: Un substituted aromatic rings can have various toxicities depending on the specific structure.
  • Iodine atom: Elemental iodine can be irritating to the skin, eyes, and respiratory system.

Important Note:

The information provided here is based on the general properties of the functional groups present in the molecule. Without specific research on 2-(3,4-dimethoxyphenyl)-N-(3-iodophenyl)acetamide, the details mentioned above cannot be confirmed.

Future Research Directions

  • Synthesis and characterization of 2-(3,4-dimethoxyphenyl)-N-(3-iodophenyl)acetamide.
  • Investigation of its physical and chemical properties.
  • Exploration of its potential biological activities and mechanisms of action.
  • Evaluation of its safety profile.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

397.01749 g/mol

Monoisotopic Mass

397.01749 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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